3-Dibenzylamino-1-bromopropane

Description

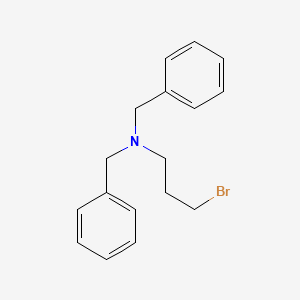

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-3-bromopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGMFUZYTNHPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCBr)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458127 | |

| Record name | 3-dibenzylamino-1-bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98346-35-1 | |

| Record name | 3-dibenzylamino-1-bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Dibenzylamino-1-bromopropane: A Strategic Bifunctional Linchpin in Advanced Organic Synthesis

Executive Summary

In the realm of medicinal chemistry and drug development, the strategic installation of primary amine pharmacophores is a recurring synthetic challenge. Direct alkylation with unprotected halo-amines invariably leads to over-alkylation, polymerization, or unwanted side reactions. 3-Dibenzylamino-1-bromopropane (CAS 98346-35-1) serves as an elegant solution to this problem[1]. Functioning as a bifunctional building block, it provides a highly reactive electrophilic bromide tethered to a robustly protected, orthogonal dibenzylamine.

This whitepaper provides an in-depth technical analysis of its chemical properties, structural rationale, and field-proven methodologies for its synthesis and application.

Physicochemical Profile

Understanding the physical properties of 3-dibenzylamino-1-bromopropane is critical for handling, purification, and reaction design. The compound is typically isolated as a viscous oil and requires high-vacuum conditions for distillation without decomposition[2].

| Property | Value |

| Chemical Name | 3-Dibenzylamino-1-bromopropane |

| IUPAC Name | N,N-dibenzyl-3-bromopropan-1-amine |

| CAS Registry Number | 98346-35-1[1] |

| Molecular Formula | C17H20BrN[1] |

| Molecular Weight | 318.25 g/mol [3] |

| Appearance | Light yellow to colorless viscous oil[2] |

| Boiling Point | 144–148 °C at 0.025 mm Hg[2] |

| Solubility | Soluble in DCM, DMF, THF, EtOAc; Insoluble in water |

| Storage Conditions | 2–8 °C, protect from light and moisture to prevent hydrolysis |

Structural Rationale & Reactivity Profile

As an application scientist, I select protecting groups based on their orthogonality to the reaction conditions required in subsequent steps. The dibenzyl group is superior to standard Boc (acid-sensitive) or Fmoc (base-sensitive) protections in multi-step syntheses for several reasons:

-

Extreme Stability: The N,N-dibenzyl moiety is completely stable to strong bases (e.g., NaH, LDA), strong acids (e.g., TFA, HCl), and potent nucleophiles.

-

Controlled Deprotection: It is exclusively cleaved via catalytic hydrogenolysis (H₂, Pd/C) or dissolving metal reduction, allowing chemists to unmask the primary amine at the very end of a complex sequence.

-

Reactivity Limitations (Expert Insight): While the alkyl bromide is an excellent electrophile for S_N2 reactions, attempts to convert 3-dibenzylamino-1-bromopropane into a Grignard reagent often yield highly unsatisfactory results due to Wurtz coupling and dimerization[2]. It should be strictly utilized as an electrophile.

Synthesis of the Electrophile

The most reliable method for synthesizing 3-dibenzylamino-1-bromopropane is the bromination of its precursor, 3-(dibenzylamino)propan-1-ol (CAS 3161-51-1)[4]. While historical literature cites the use of 47% hydrobromic acid[2], modern laboratories prefer the Appel Reaction due to its mild, neutral conditions that prevent the formation of stubborn hydrobromide salts.

Mechanistic workflow of Appel bromination yielding 3-Dibenzylamino-1-bromopropane.

Protocol 1: Appel Bromination (Self-Validating System)

-

Causality Note: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are used to activate the hydroxyl group into a premium leaving group without generating free acidic protons, thereby protecting the basic amine from protonation.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-(dibenzylamino)propan-1-ol (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Reagent Addition: Add CBr₄ (1.2 equiv) and stir until completely dissolved. Cool the reaction mixture to 0 °C using an ice bath.

-

Activation: Portion-wise, add PPh₃ (1.25 equiv) over 15 minutes. Causality: Slow addition controls the exothermic formation of the phosphonium intermediate and prevents side reactions.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 8:2). The starting material (

) must completely disappear, replaced by a less polar, highly UV-active spot ( -

Work-up: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter and concentrate the filtrate to yield the product as a pale yellow oil[2].

Application Workflow: The "Tethering" Strategy

In drug discovery, this compound is primarily used to "tether" an aminopropyl chain to a core scaffold (e.g., a phenol, thiol, or secondary amine).

Bifunctional application: SN2 alkylation followed by catalytic hydrogenolysis.

Protocol 2: S_N2 Alkylation and Catalytic Deprotection

-

Causality Note: N,N-dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the nucleophile unsolvated, maximizing its kinetic energy for the S_N2 attack. Potassium carbonate (K₂CO₃) is used as a mild base to scavenge the generated HBr without promoting E2 elimination of the bromopropane.

Step-by-Step Methodology:

-

Deprotonation: In a dry vial, dissolve the target nucleophile (1.0 equiv) in anhydrous DMF (0.1 M). Add anhydrous K₂CO₃ (2.5 equiv) and stir for 15 minutes at room temperature.

-

Alkylation: Add 3-dibenzylamino-1-bromopropane (1.2 equiv) dropwise. Heat the mixture to 60 °C for 12 hours.

-

Self-Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the brominated electrophile (characterized by its m/z 318/320 isotopic doublet) and the emergence of the product mass (

) confirms conversion. -

Work-up: Quench with water, extract with EtOAc, and wash the organic layer heavily with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

-

Hydrogenolysis (Deprotection): Dissolve the purified intermediate in Methanol (0.1 M). Add 10% Pd/C (0.1 equiv by weight). Purge the flask thoroughly with H₂ gas and stir vigorously under a hydrogen balloon for 4-6 hours.

-

Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield the free primary amine. Causality: The byproduct of this cleavage is toluene, which is easily removed in vacuo, leaving a highly pure product.

Analytical Validation & Troubleshooting

When working with 3-dibenzylamino-1-bromopropane, analytical rigor is paramount.

-

Mass Spectrometry: The intact electrophile will always present a distinct 1:1 isotopic doublet in MS due to the natural abundance of $ ^{79}\text{Br} $ and $ ^{81}\text{Br} $. If LC-MS analysis of your alkylation reaction shows a mass corresponding to

or -

NMR Spectroscopy: In

-NMR (CDCl₃), the four benzylic protons appear as a distinct singlet (or closely overlapping doublets) around

References

- Croatica Chemica Acta 35 (1963)

- Product Page for N,N-dibenzyl-3-bromopropan-1-amine (CAS 98346-35-1)

- 3-(Dibenzylamino)propan-1-ol (CAS 3161-51-1)

- N,N-Dibenzyl-3-bromopropan-1-amine Information and Documentation Source: BLD Pharm URL

- Bromopropyl amine-Molbase: N,N-dibenzyl-3-bromopropan-1-amine Source: Molbase URL

Sources

3-Dibenzylamino-1-bromopropane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Dibenzylamino-1-bromopropane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Dibenzylamino-1-bromopropane (CAS No. 10375-37-8). Designed for researchers, chemists, and professionals in drug development, this document details a robust synthetic protocol based on the nucleophilic substitution of dibenzylamine with 1,3-dibromopropane. It offers an in-depth rationale for the selection of reagents and reaction conditions, a step-by-step experimental procedure, and a full suite of characterization techniques essential for structural verification and purity assessment. The inclusion of bromine makes the target compound a valuable synthetic intermediate, as halogenation is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide serves as a practical resource, grounding its methodology in established chemical principles to ensure reproducibility and scientific integrity.

Synthesis Methodology

The synthesis of 3-Dibenzylamino-1-bromopropane is most effectively achieved through the N-alkylation of dibenzylamine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic nitrogen atom of dibenzylamine attacks the electrophilic terminal carbon of 1,3-dibromopropane, displacing a bromide ion.

Principle and Reaction Scheme

The core of the synthesis involves the mono-alkylation of a secondary amine. Dibenzylamine serves as the nucleophile, and 1,3-dibromopropane acts as the alkylating agent.[2] A non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated in situ, driving the reaction toward the product.

Reaction: Dibenzylamine + 1,3-Dibromopropane → 3-Dibenzylamino-1-bromopropane

Mechanism: The lone pair of electrons on the nitrogen atom of dibenzylamine attacks one of the primary carbon atoms of 1,3-dibromopropane. This carbon is electron-deficient due to the inductive effect of the electronegative bromine atom. The reaction proceeds via a transition state where the N-C bond is forming and the C-Br bond is breaking, ultimately leading to the displacement of the bromide ion.

Rationale for Experimental Design

The success of this synthesis hinges on carefully controlling the reaction conditions to favor the desired mono-alkylation product and minimize the formation of byproducts.

-

Choice of Reactants:

-

Dibenzylamine: A readily available secondary amine. Its two benzyl groups provide steric hindrance that can help disfavor over-alkylation compared to less bulky secondary amines.

-

1,3-Dibromopropane: This reagent provides the three-carbon propyl chain and a good leaving group (bromide).[2] Using a stoichiometric excess of 1,3-dibromopropane is a key strategy to maximize the consumption of the more valuable dibenzylamine and statistically favor the mono-alkylation product over the formation of a quaternary ammonium salt byproduct.

-

-

Choice of Base:

-

Potassium Carbonate (K₂CO₃): A mild, inexpensive, and non-nucleophilic inorganic base. Its role is to scavenge the HBr produced during the reaction, preventing the protonation of the dibenzylamine starting material, which would render it non-nucleophilic. Being a solid, it is also easily removed by filtration during work-up.

-

-

Choice of Solvent:

-

Acetonitrile (CH₃CN): A polar aprotic solvent is ideal for SN2 reactions. It effectively solvates the potassium cations while leaving the carbonate anion relatively "bare," enhancing its basicity. It also has a convenient boiling point for running the reaction at reflux to ensure an adequate reaction rate.

-

-

Temperature and Reaction Time:

-

Heating the reaction mixture to reflux is necessary to provide sufficient activation energy for the reaction to proceed at a practical rate. The reaction progress should be monitored (e.g., by Thin-Layer Chromatography) to determine the point of completion, typically marked by the disappearance of the dibenzylamine spot.

-

Detailed Experimental Protocol: Synthesis

Materials:

-

Dibenzylamine

-

1,3-Dibromopropane (CAS: 109-64-8)[2]

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dibenzylamine (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the amine.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Add 1,3-dibromopropane (3.0 eq) to the stirred suspension. The large excess minimizes the formation of the bis-alkylated quaternary salt.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the dibenzylamine starting material is no longer visible.

-

Once complete, cool the reaction mixture to room temperature.

Detailed Experimental Protocol: Purification

-

Filter the cooled reaction mixture through a pad of celite to remove the solid potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile and excess 1,3-dibromopropane.

-

Dissolve the resulting crude oil in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective at separating the product from less polar starting materials and more polar impurities.

-

Combine the product-containing fractions (as identified by TLC) and remove the solvent under reduced pressure to yield 3-Dibenzylamino-1-bromopropane as a purified oil.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 3-Dibenzylamino-1-bromopropane.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-Dibenzylamino-1-bromopropane. A combination of spectroscopic techniques provides a complete analytical profile.[3]

Overview of Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. They provide information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[4]

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. A key feature for this molecule is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which results in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, we expect to see signals corresponding to aromatic C-H, aliphatic C-H, and C-N bonds, and a notable absence of N-H or O-H signals.[5]

Expected Spectroscopic Data Summary

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (aromatic), ~3.6 ppm (CH₂-N), ~3.4 ppm (CH₂-Br), ~1.9 ppm (CH₂-CH₂-CH₂) |

| Integration | 10H (aromatic), 4H (benzyl CH₂), 2H (CH₂N), 2H (CH₂Br), 2H (internal CH₂) | |

| Multiplicity | Multiplet (aromatic), Singlet (benzyl CH₂), Triplet (CH₂N), Triplet (CH₂Br), Quintet (internal CH₂) | |

| ¹³C NMR | Chemical Shift (δ) | ~138-140 ppm (quat. aromatic), ~127-129 ppm (aromatic), ~58 ppm (benzyl CH₂), ~52 ppm (CH₂N), ~33 ppm (CH₂Br), ~30 ppm (internal CH₂) |

| Mass Spec. | Molecular Ion (M+) | m/z = 317 (for ⁷⁹Br) and 319 (for ⁸¹Br) in a ~1:1 ratio. |

| IR | Wavenumber (cm⁻¹) | ~3030 (aromatic C-H), ~2950, 2850 (aliphatic C-H), ~1495, 1450 (aromatic C=C), ~1120 (C-N), ~670 (C-Br) |

In-depth Analysis of Spectroscopic Data

-

¹H NMR: The spectrum is expected to be clean and highly informative. The ten aromatic protons on the two benzyl groups will appear as a complex multiplet in the typical aromatic region (~7.2-7.4 ppm). The four benzylic protons (-CH₂-Ph) are chemically equivalent and will appear as a sharp singlet around 3.6 ppm. The propyl chain will show three distinct signals: a triplet for the two protons adjacent to the nitrogen (~3.4 ppm), a triplet for the two protons adjacent to the bromine (~3.4 ppm, potentially overlapping with the CH₂N signal), and a quintet for the central methylene group (~1.9 ppm) due to coupling with its four neighboring protons.

-

¹³C NMR: The spectrum should show six distinct signals for the carbon atoms in their unique chemical environments. The aromatic carbons will appear in the 127-140 ppm range. The benzylic carbon will be around 58 ppm. The three carbons of the propyl chain will be distinct: the carbon attached to the nitrogen (~52 ppm), the central carbon (~30 ppm), and the carbon attached to the bromine, which will be shifted downfield to around 33 ppm due to the deshielding effect of the halogen.[6]

-

Mass Spectrometry: The mass spectrum will provide definitive confirmation of the molecular weight. The presence of the bromine atom is unambiguously confirmed by the M+ and M+2 isotopic peaks at m/z 317 and 319, respectively, with nearly identical abundances. Common fragmentation patterns would include the loss of a bromine radical (M-Br) or the loss of a benzyl group (M-CH₂Ph).

-

Infrared Spectroscopy: The IR spectrum will confirm the functional groups. Key absorptions include the sp² C-H stretches of the aromatic rings (above 3000 cm⁻¹) and the sp³ C-H stretches of the aliphatic chains (below 3000 cm⁻¹). The absence of a broad peak around 3300-3500 cm⁻¹ confirms the successful conversion of the secondary amine to a tertiary amine (no N-H bond).

Characterization Workflow

Caption: A standard workflow for the complete structural characterization of the final product.

Safety, Handling, and Storage

-

1,3-Dibromopropane: This reagent is a suspected carcinogen and is toxic. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dibenzylamine: Can cause skin and eye irritation. Standard laboratory PPE should be worn during handling.

-

Acetonitrile: Is flammable and toxic. All heating should be conducted using a heating mantle in a fume hood, away from open flames.

-

Product: As a bromo-alkane derivative, 3-Dibenzylamino-1-bromopropane should be handled with care, assuming it may have toxicological properties. Store the final compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This guide has outlined a reliable and reproducible method for the synthesis of 3-Dibenzylamino-1-bromopropane via N-alkylation. The rationale behind the experimental design has been explained to provide a deeper understanding of the reaction mechanism and optimization strategies. Furthermore, a comprehensive characterization protocol using modern spectroscopic techniques has been detailed, ensuring that researchers can confidently verify the structure and purity of the synthesized material. This foundational knowledge is critical for the use of this compound as a building block in further synthetic applications, particularly within the field of medicinal chemistry and drug discovery.

References

- Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES.

- Organic Syntheses. (n.d.). alkyl and alkylene bromides.

- Google Patents. (1979). Process for the production of benzylamine and dibenzylamine.

- Google Patents. (1993). Procede de fabrication de dibenzylamine.

- Google Patents. (2016). Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

-

European Patent Office. (2004). METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dibenzylamino)-1-propanol. Retrieved from [Link]

- Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino....

-

PrepChem.com. (n.d.). Preparation of 1,3-dibromopropane. Retrieved from [Link]

-

Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Pharmaceuticals. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

- Google Patents. (2002). Method of manufacturing alkylated diphenylamine compositions and products thereof.

-

Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

-

US EPA. (2015). Addition of 1-Bromopropane. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bromopropane, 1- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. Retrieved from [Link]

-

International Immunopharmacology. (2009). Effects of 1-bromopropane, a substitute for chlorofluorocarbons, on BDNF expression. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

- Google Patents. (2015). Synthesis process of dibenzylamine.

-

University of Rochester Chemistry Department. (n.d.). How To Run A Reaction: Characterization. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of propyl bromide. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

European Publication Server. (2010). Process for purification of n-propyl bromide - Patent 2202213. Retrieved from [Link]

- Google Patents. (2000). Production of 1-bromopropane.

- Google Patents. (2004). Method for the preparation of n-propyl bromide.

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]

- 3. How To Run A Reaction [chem.rochester.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Spectroscopic Data of 3-Dibenzylamino-1-bromopropane

A Predictive Analysis for Researchers and Drug Development Professionals

Introduction: The Structural Elucidation Imperative

3-Dibenzylamino-1-bromopropane, with its tertiary amine and alkyl halide functionalities, represents a versatile scaffold in synthetic organic chemistry and drug discovery. Its structure combines the nucleophilic character of the dibenzylamino group with the electrophilic potential of the bromopropane chain, making it a valuable intermediate for introducing the dibenzylaminopropyl moiety into larger molecules. Accurate structural verification is paramount for any research or development application, and spectroscopic techniques remain the cornerstone of this process. This guide provides a detailed theoretical foundation for the expected spectroscopic signatures of 3-Dibenzylamino-1-bromopropane, empowering scientists to interpret experimental data with confidence.

Caption: Molecular structure of 3-Dibenzylamino-1-bromopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a complete picture of atomic connectivity can be assembled.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition: Acquire the spectrum using a standard 90° pulse sequence. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum of 3-Dibenzylamino-1-bromopropane is predicted to show five distinct sets of signals corresponding to the different proton environments.

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | 7.25 - 7.40 | Multiplet | 10H | Ar-H | Protons on the two phenyl rings are in a typical aromatic chemical environment. |

| H-b | ~3.60 | Singlet | 4H | Ph-CH ₂-N | Benzylic protons adjacent to the nitrogen atom. The absence of adjacent non-equivalent protons results in a singlet. |

| H-c | ~3.45 | Triplet (t) | 2H | CH ₂-Br | Methylene protons are significantly deshielded by the adjacent electronegative bromine atom, shifting them downfield.[1][2] They are split into a triplet by the two neighboring H-d protons. |

| H-d | ~2.60 | Triplet (t) | 2H | N-CH ₂-CH₂ | Methylene protons adjacent to the nitrogen atom are deshielded. They are split into a triplet by the two neighboring H-e protons. |

| H-e | ~2.05 | Multiplet (m) | 2H | N-CH₂-CH ₂-CH₂ | Methylene protons are coupled to both H-d (2 protons) and H-c (2 protons), resulting in a complex multiplet, likely a quintet or sextet.[2][3] |

Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: As described for ¹H NMR, using a slightly more concentrated sample (20-50 mg) if necessary.

-

Acquisition: Utilize a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon environment. A wider spectral width (~220 ppm) is required.

-

Processing: Standard Fourier transformation and phasing are applied.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Due to molecular symmetry, the spectrum is predicted to display seven unique carbon signals.

| Label | Predicted Shift (δ, ppm) | Assignment | Rationale |

| C-i | ~139 | Ar-C (ipso) | Quaternary aromatic carbon directly attached to the benzylic methylene group. |

| C-ii | ~129 | Ar-C (ortho) | Aromatic carbons ortho to the methylene substituent. |

| C-iii | ~128.5 | Ar-C (para) | Aromatic carbon para to the methylene substituent. |

| C-iv | ~127 | Ar-C (meta) | Aromatic carbons meta to the methylene substituent. |

| C-v | ~58 | Ph-C H₂-N | Benzylic carbon atom. Its chemical shift is influenced by the attached nitrogen and phenyl group. |

| C-vi | ~54 | N-C H₂-CH₂ | Aliphatic carbon adjacent to the nitrogen atom.[4] |

| C-vii | ~33 | C H₂-Br | Aliphatic carbon directly bonded to the highly electronegative bromine atom, causing a downfield shift relative to a standard alkane.[4] |

| C-viii | ~28 | N-CH₂-C H₂-CH₂ | The central methylene carbon of the propyl chain, least affected by the heteroatoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Experimental Protocol: FTIR Spectroscopy

-

Instrument Setup: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) accessory to be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Co-add 16 to 32 scans over a standard spectral range of 4000 cm⁻¹ to 400 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | Medium-Strong | Aliphatic C-H (CH₂) |

| 1600, 1495, 1450 | C=C Stretch | Medium-Weak | Aromatic Ring |

| 1260 - 1020 | C-N Stretch | Weak-Medium | Tertiary Amine[5] |

| 690 - 515 | C-Br Stretch | Strong | Alkyl Bromide[6][7] |

The spectrum will be dominated by C-H stretching vibrations. The most diagnostic peak for confirming the presence of the bromopropane moiety will be the strong absorption in the lower frequency "fingerprint region" corresponding to the C-Br stretch.[6][7] Tertiary amines often show weak C-N stretching bands that can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns under ionization.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron, forming a positively charged molecular ion (M•⁺) and causing it to fragment.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the separated ions to generate a mass spectrum, which plots ion abundance against m/z.

Predicted Mass Spectrum Fragmentation

The mass spectrum of 3-Dibenzylamino-1-bromopropane is expected to show a characteristic fragmentation pattern dominated by the formation of stable benzylic species.

-

Molecular Ion (M•⁺): Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This will result in a pair of molecular ion peaks of nearly equal intensity at m/z 318 (for C₁₇H₂₁⁷⁹BrN) and m/z 320 (for C₁₇H₂₁⁸¹BrN). The observation of this "M/M+2" pattern is a definitive indicator of a monobrominated compound.[9]

-

Base Peak: The most abundant fragment, or base peak, is predicted to be at m/z 91 . This corresponds to the [C₇H₇]⁺ ion, which is formed by the facile cleavage of the C-N bond and subsequent rearrangement of the benzyl cation to the highly stable tropylium ion.[10][11][12] This is a hallmark fragmentation for N-benzyl compounds.

-

Other Key Fragments:

-

m/z 238 ([M-Br]⁺): Loss of the bromine radical from the molecular ion.

-

m/z 224 ([M-CH₂Br]⁺): Loss of a bromomethyl radical.

-

m/z 196: This fragment could arise from the cleavage of the propyl chain.

-

m/z 77 ([C₆H₅]⁺): The phenyl cation, resulting from the loss of CH₂ from the benzyl cation.

-

Caption: Predicted primary fragmentation pathways for 3-Dibenzylamino-1-bromopropane in EI-MS.

Conclusion

This guide provides a comprehensive, theory-backed prediction of the NMR, IR, and MS spectra of 3-Dibenzylamino-1-bromopropane. The predicted data, summarized in tables and illustrated through diagrams, offers a detailed spectroscopic fingerprint for this compound. The key identifying features include the characteristic M/M+2 isotope pattern in the mass spectrum, the dominant m/z 91 base peak, the downfield-shifted methylene signals adjacent to nitrogen and bromine in the ¹H NMR spectrum, and the C-Br stretching vibration in the IR spectrum. Researchers can use this guide as a primary reference for confirming the synthesis and purity of 3-Dibenzylamino-1-bromopropane and for the structural elucidation of related derivatives.

References

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Request PDF - ResearchGate. Available at: [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF - ResearchGate. Available at: [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

-

IR Chart. Available at: [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown. Available at: [Link]

-

Problem 25 Following is the mass spectrum o... [FREE SOLUTION]. Vaia. Available at: [Link]

-

mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

-

C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram. doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

N,N-Dibenzyl-2-diazomalonamic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

N,N-dibenzylhydroxylamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

13C NMR Spectroscopy. Available at: [Link]

-

Infrared Spectroscopy. MSU chemistry. Available at: [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

-

Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. arXiv. Available at: [Link]

-

3DMolMS: Prediction of Tandem Mass Spectra from Three Dimensional Molecular Conformations. bioRxiv. Available at: [Link]

-

Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. Available at: [Link]

-

Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Available at: [Link]

-

Predict the { }^{13} \mathrm{C} NMR spectral pattern of 1 -bromopropane (.. Filo. Available at: [Link]

-

PREDICTING THE 13C NMR OF ELATENYNE. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

1,3-Dibromopropane. PubChem. Available at: [Link]

-

C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide. doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide. doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Solved A) The 1H-NMR spectrum of 1-bromopropane shows three. Chegg.com. Available at: [Link]

-

Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning. KWR. Available at: [Link]

-

Ch13 - Sample IR spectra. Chemistry - University of Calgary. Available at: [Link]

-

NMR Practice Problems. quimica.ufpr.br. Available at: [Link]

-

NMR of 1-bromopropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. YouTube. Available at: [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchwith.stevens.edu [researchwith.stevens.edu]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Dibenzylamino-1-bromopropane: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Dibenzylamino-1-bromopropane, a valuable, yet not readily commercially available, intermediate in organic synthesis and drug discovery. Due to its likely requirement for in-lab synthesis, this document focuses on a detailed synthetic protocol from its precursor, 3-(Dibenzylamino)-1-propanol, alongside essential information on its properties, safety considerations, and potential applications.

Compound Profile: 3-Dibenzylamino-1-bromopropane

While a specific CAS number for 3-Dibenzylamino-1-bromopropane is not readily found in major chemical databases, its structure and properties can be inferred from its immediate precursor, 3-(Dibenzylamino)-1-propanol.

Molecular Structure:

Caption: Synthesis of 3-Dibenzylamino-1-bromopropane via the Appel Reaction.

Experimental Protocol: Appel Reaction for Bromination

This protocol is a general guideline and should be adapted and optimized by the researcher based on laboratory conditions and scale.

Materials:

-

3-(Dibenzylamino)-1-propanol

-

Carbon tetrabromide (CBr4)

-

Triphenylphosphine (PPh3)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Dibenzylamino)-1-propanol (1 equivalent) in anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 3-Dibenzylamino-1-bromopropane.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, particularly as organophosphorus reagents are sensitive.

-

Anhydrous Solvents: Anhydrous solvents are essential as water can react with the phosphonium intermediates, leading to the formation of byproducts and reducing the yield of the desired alkyl bromide.

-

Stoichiometry: A slight excess of triphenylphosphine and carbon tetrabromide is used to ensure complete conversion of the starting alcohol.

-

Controlled Addition at 0 °C: The reaction is exothermic, and slow addition at a low temperature helps to control the reaction rate and prevent the formation of undesired byproducts.

-

Aqueous Workup: The sodium bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.

-

Chromatographic Purification: Column chromatography is necessary to separate the desired product from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Safety and Handling

As 3-Dibenzylamino-1-bromopropane is a synthesized compound, a specific Safety Data Sheet (SDS) is not available. However, its safe handling can be guided by the known hazards of its precursors and the general class of alkyl bromides.

Potential Hazards:

-

Alkylating Agent: Alkyl bromides are known to be alkylating agents and should be handled as potentially carcinogenic and mutagenic.

-

Skin and Eye Irritant: Based on related compounds, it is likely to be a skin and eye irritant. [1]* Toxicity: Harmful if swallowed or inhaled.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [2]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

The bifunctional nature of 3-Dibenzylamino-1-bromopropane, containing a tertiary amine and a reactive alkyl bromide, makes it a versatile intermediate in several areas:

-

Pharmaceutical Synthesis: The dibenzylamino group can serve as a protecting group for the amine, which can be deprotected at a later stage of a synthesis. The bromo-propyl chain provides a reactive handle for introducing this moiety into a larger molecule. This is a common strategy in the synthesis of complex drug molecules. [3][4]* Prodrug Development: The tertiary amine can be quaternized to improve water solubility or to target specific transporters. The overall structure could be part of a prodrug strategy to enhance the pharmacokinetic properties of a lead compound. [4][5]* Linker Chemistry: The propyl chain can act as a linker to connect different molecular fragments, for example, in the development of targeted drug delivery systems or bifunctional molecules.

-

Organic Synthesis: It can be used in various coupling reactions where an N-protected aminopropyl group is required. The bromide can be displaced by a wide range of nucleophiles to build more complex structures.

Suppliers of Precursor: 3-(Dibenzylamino)-1-propanol

Since 3-Dibenzylamino-1-bromopropane is not a stock chemical, researchers will need to procure its precursor, 3-(Dibenzylamino)-1-propanol (CAS: 3161-51-1). The following are some suppliers of this starting material:

| Supplier | Product Name | Purity |

| Sigma-Aldrich | 3-(Dibenzylamino)-1-propanol | 99% [6] |

| BLD Pharm | 3-(Dibenzylamino)propan-1-ol | Information available on request [7] |

| ECHEMI (CHEMLYTE SOLUTIONS CO.,LTD) | 3-(DIBENZYLAMINO)-1-PROPANOL | Industrial Grade [8] |

References

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

-

C.P.A. Chem Ltd. (2020, August 19). Safety data sheet. Retrieved from [Link]

- European Patent Office. (2004, December 29). Method for the preparation of 1,3-propane disulfonic acid compounds.

-

PubChem. (S)-2-(dibenzylamino)-3-phenyl-1-bromopropane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2015, November 30). Addition of 1-Bromopropane. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026, January 29). The Wide-Ranging Industrial Applications of 1-Bromopropane: A Versatile Chemical. Retrieved from [Link]

-

ResearchGate. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?. Retrieved from [Link]

-

Rautio, J., et al. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-bromo-1-chloropropane. Retrieved from [Link]

- Google Patents. Production of 1-bromopropane.

-

Ali, A., et al. (2025, April 29). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Scientific Reports. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Dibenzylamino)-1-propanol 99 3161-51-1 [sigmaaldrich.com]

- 7. 3161-51-1|3-(Dibenzylamino)propan-1-ol|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

Reactivity Profile and Synthetic Utility of 3-Dibenzylamino-1-bromopropane: A Technical Guide for C3-Homologation

Executive Summary

In the development of small-molecule therapeutics and advanced materials, the introduction of a primary amine tethered by a three-carbon (propyl) chain is a ubiquitous structural motif. However, chemists are frequently plagued by the inherent instability of bifunctional haloamines. This whitepaper provides an in-depth technical analysis of 3-Dibenzylamino-1-bromopropane (CAS: 98346-35-1)[1], a premier bifunctional building block. By synthesizing structural data, reactivity kinetics, and field-proven methodologies, this guide serves as an authoritative resource for drug development professionals seeking to optimize C3-homologation workflows.

The Strategic Rationale for Dibenzyl Protection

When designing a synthetic route to append a 3-aminopropyl moiety to a complex scaffold, the choice of protecting group is not merely a matter of preference—it dictates the thermodynamic viability of the reagent.

-

The Azetidine Trap: Unprotected 3-bromo-1-propylamine rapidly undergoes intramolecular nucleophilic substitution. The primary amine attacks the electrophilic C1 carbon, displacing the bromide to form a stable four-membered azetidine ring. This self-condensation renders the unprotected molecule useless as an intermolecular alkylating agent.

-

Carbamate Limitations: While carbamate protections (e.g., Boc) attenuate nitrogen nucleophilicity and reduce cyclization, they require harshly acidic deprotection conditions (e.g., TFA or HCl) that can degrade sensitive pharmacophores or acid-labile stereocenters.

-

The Dibenzyl Advantage: By masking the amine with two benzyl groups, the nitrogen is rendered sterically inaccessible and electronically stable as a tertiary amine, completely suppressing intramolecular cyclization. Furthermore, the dibenzyl motif is orthogonally cleaved under neutral, reductive conditions (H

, Pd/C), preserving delicate functional groups elsewhere in the molecule.

Physicochemical Parameters

Understanding the physical properties of 3-Dibenzylamino-1-bromopropane is critical for handling, storage, and reaction design. The compound typically presents as a viscous oil that requires careful distillation for high-purity applications[2].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | N,N-dibenzyl-3-bromopropan-1-amine |

| CAS Number | 98346-35-1[3] |

| Molecular Formula | C |

| Molecular Weight | 318.25 g/mol |

| Boiling Point | 144–148 °C at 0.025 mmHg[2] |

| Physical State | Viscous yellow to colorless oil[2] |

| Storage Conditions | Sealed in dry, 2-8°C (Light sensitive) |

Reactivity Profile & Mechanistic Insights

The utility of 3-Dibenzylamino-1-bromopropane stems from its highly differentiated bifunctional nature. As an Application Scientist, it is crucial to understand the distinct behavior of its two reactive hubs.

Electrophilic Hub (C1)

The primary bromide is highly susceptible to bimolecular nucleophilic substitution (S

Protected Amine Hub (C3)

The tertiary amine is shielded by two bulky benzyl rings. This steric bulk prevents the nitrogen from acting as a competing nucleophile during intermolecular reactions, ensuring high regioselectivity at the C1 position.

The Grignard Limitation

A common pitfall in synthetic planning is attempting to convert 3-Dibenzylamino-1-bromopropane into a Grignard reagent to attack electrophiles (e.g., aldehydes or ketones). Historical literature, notably published in Croatica Chemica Acta, explicitly notes that yields of Grignard reagents from 3-dibenzylaminopropyl halogenides are "not at all satisfactory"[2]. The reaction is plagued by Wurtz-type homocoupling and intramolecular coordination, making it an unreliable pathway.

Fig 1. Reactivity map of 3-Dibenzylamino-1-bromopropane highlighting its bifunctional nature.

Validated Experimental Workflows

To ensure a self-validating system, the following protocols detail the causality behind each experimental choice, moving beyond basic instructions to provide mechanistic clarity.

Protocol A: Base-Mediated S 2 Alkylation (O-Alkylation of Phenols)

This protocol describes the attachment of the protected aminopropyl chain to a phenolic target.

-

Preparation: Charge a flame-dried round-bottom flask with the phenolic substrate (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add K

CO-

Causality Insight: K

CO

-

-

Alkylation: Add 3-Dibenzylamino-1-bromopropane (1.2 equiv) dropwise to the mixture.

-

Thermal Activation: Heat the mixture to 80 °C for 12 hours under an inert atmosphere.

-

Workup: Quench with distilled water, extract with Ethyl Acetate (EtOAc), wash extensively with brine (to remove DMF), dry over Na

SO

Protocol B: Reductive Deprotection (Hydrogenolysis)

This protocol outlines the global cleavage of the benzyl groups to reveal the target primary amine.

-

Preparation: Dissolve the purified dibenzyl-protected intermediate from Protocol A in anhydrous Methanol or Ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10–20% w/w) under a steady stream of Nitrogen.

-

Causality Insight: The steric bulk of the two benzyl groups necessitates a highly active catalyst surface; hence, 10% Pd/C is strictly preferred over lower loadings (e.g., 5%).

-

-

Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas. Maintain a positive pressure using a balloon or Parr shaker (30–50 psi).

-

Monitoring the Kinetic Trap: Stir at room temperature until complete consumption of the starting material is observed via LC-MS.

-

Causality Insight: A common kinetic trap in this reaction is the accumulation of the mono-benzyl intermediate. Maintaining positive H

pressure ensures the reaction is driven to complete conversion.

-

-

Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd catalyst.

-

Isolation: Concentrate the filtrate in vacuo. The byproduct, toluene, is volatile and is easily removed during concentration, yielding the pure primary amine.

Fig 2. Standard two-step synthetic workflow for C3-homologation and deprotection.

References

- Source: Croatica Chemica Acta, 35 (1963), 175-181.

- N,N-dibenzyl-3-bromopropan-1-amine Product Data Source: Key Organics URL

- 98346-35-1 | N,N-Dibenzyl-3-bromopropan-1-amine Source: BLD Pharm URL

Sources

Strategic Utilization of 3-Dibenzylamino-1-bromopropane in Advanced Organic Synthesis

Topic: Potential Research Applications of 3-Dibenzylamino-1-bromopropane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Dibenzylamino-1-bromopropane (CAS 91421-36-6 for the free base; often handled as HBr salt) represents a specialized "masked" electrophile in organic synthesis. Unlike its ubiquitous analogue, 3-(dimethylamino)propyl chloride (used in the manufacture of chlorpromazine and citalopram), the dibenzyl variant offers a critical strategic advantage: reversibility .

The dibenzylamino moiety serves as a robust protecting group that withstands harsh alkylation conditions but can be cleanly removed via hydrogenolysis to reveal a primary amine. This guide details the application of this reagent in synthesizing CNS-active pharmacophores, functionalized polymers, and "late-stage diversification" libraries where the final amine structure must remain flexible.

The Chemical Logic: Why Use the Dibenzyl Variant?

In medicinal chemistry, introducing a propyl-amine side chain is a frequent requirement for GPCR ligands and reuptake inhibitors. The standard approach uses 3-(dimethylamino)propyl chloride .[1] However, this locks the molecule into a tertiary dimethylamine, which is difficult to modify further.

3-Dibenzylamino-1-bromopropane solves this by acting as a "Trojan Horse":

-

Masking: The bulky benzyl groups prevent the nitrogen from acting as a competing nucleophile (preventing polymerization).

-

Delivery: The alkyl bromide undergoes clean

substitution. -

Unmasking: Catalytic hydrogenolysis (

) removes the benzyl groups, yielding a primary amine. -

Diversification: The resulting primary amine can be derivatized into amides, sulfonamides, or secondary amines, enabling the creation of diverse analog libraries from a single intermediate.

Comparative Profile

| Feature | 3-(Dimethylamino)propyl chloride | 3-Dibenzylamino-1-bromopropane |

| Primary Use | Manufacturing final drugs (e.g., Chlorpromazine) | Research & Library Synthesis |

| Nitrogen State | Fixed (Tertiary) | Flexible (Protected) |

| Deprotection | Difficult (requires toxic chloroformates) | Mild (Hydrogenolysis) |

| Steric Bulk | Low | High (suppresses side reactions) |

| Cost | Low | Moderate/High |

Core Application I: Synthesis of CNS-Active Scaffolds (SSRI/SNRI Analogues)

Many antidepressants (SSRIs) and antipsychotics feature a "3-phenylpropylamine" core. This reagent is ideal for synthesizing analogues of Dapoxetine , Fluoxetine , or Maprotiline where the nitrogen substitution pattern needs to be optimized.

Mechanism of Action: The "Alkylate-Deprotect" Strategy

The workflow typically involves the alkylation of a nucleophile (such as a phenol, indole, or enolate) followed by debenzylation.

Figure 1: The strategic workflow for generating primary amine libraries using 3-Dibenzylamino-1-bromopropane.

Experimental Protocol: O-Alkylation of a Phenol (General Procedure)

This protocol validates the reagent's utility in synthesizing ether-linked pharmacophores similar to Mexiletine or Dapoxetine intermediates.

Reagents:

-

Substrate: 1-Naphthol (10 mmol)

-

Reagent: 3-Dibenzylamino-1-bromopropane (11 mmol)

-

Base: Potassium Carbonate (

), anhydrous (15 mmol) -

Solvent: Acetone or Acetonitrile (dry)

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-naphthol (1.44 g, 10 mmol) in 50 mL of anhydrous acetone.

-

Activation: Add anhydrous

(2.07 g, 15 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol. -

Addition: Add 3-Dibenzylamino-1-bromopropane (11 mmol) dropwise (if liquid) or as a solution in acetone.

-

Note: If using the HBr salt, increase

by an additional 11 mmol to neutralize the salt.

-

-

Reaction: Heat the mixture to reflux (

) under an inert atmosphere ( -

Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

.[2][3] Purify via flash column chromatography (Silica gel).

Validation Check: The appearance of aromatic signals corresponding to the benzyl groups (multiplet, ~7.2–7.4 ppm) in

Core Application II: Functional Materials and Polymer Science

In material science, this reagent is used to introduce "latent" amine functionality into polymers. Direct polymerization of primary amine monomers often poisons catalysts or interferes with radical propagation.

Strategy:

-

Monomer Synthesis: React 3-Dibenzylamino-1-bromopropane with a methacrylate anion to form 3-(dibenzylamino)propyl methacrylate .

-

Polymerization: Polymerize this monomer (via ATRP or RAFT) to form a well-defined polymer chain. The bulky dibenzyl groups improve solubility in organic solvents.

-

Post-Polymerization Modification: Remove benzyl groups to generate a poly(allylamine)-like surface that can be conjugated with peptides, DNA, or fluorescent dyes.

Critical Handling & Stability Data

Researchers must adhere to specific handling protocols to maintain the reagent's integrity.

| Parameter | Specification | Causality/Reasoning |

| Storage | 2–8°C, Dark, Inert Gas | Alkyl bromides are light-sensitive and can hydrolyze slowly in moist air. |

| State | Viscous Oil or Low-Melting Solid | The free base is an oil; salts (HBr/HCl) are solids. Salts are more stable for long-term storage. |

| Reactivity | Moderate Electrophile | Less reactive than iodides but more stable. Requires heat/catalyst for substitution on hindered nucleophiles. |

| Toxicity | Irritant / Potential Alkylator | As an alkylating agent, it must be handled in a fume hood to prevent DNA interaction. |

References

-

Marxer, A., et al. (1963). Grignard Reagents from 3-Dibenzylaminopropyl Halogenides. Croatica Chemica Acta.

- Establishes the foundational reactivity of dibenzylaminopropyl halides in C-C bond form

-

Reetz, M. T., et al. (1989).

-N,N-Dibenzylamino Aldehydes. Organic Syntheses.- Validates the stability and deprotection protocols for dibenzyl-protected amines.

-

BenchChem. (2025).[2] Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine.

- Provides comparative metrics on alkylation efficiency using propyl bromide deriv

-

PubChem. (2025).[4][5] Compound Summary: 3-Bromopropylamine. National Library of Medicine.[4]

- General safety and physical property d

Sources

- 1. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Dibenzylamino)-1-propanol | C17H21NO | CID 4437007 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: The Strategic Utility of 3-Dibenzylamino-1-bromopropane in Medicinal Chemistry

Executive Summary

In advanced medicinal chemistry and drug development, the introduction of a primary aminopropyl side chain is a frequent structural modification used to modulate a drug candidate's target affinity, aqueous solubility, and overall pharmacokinetic profile. However, direct alkylation with unprotected haloalkylamines inevitably leads to uncontrolled over-alkylation, unwanted cyclization, or polymerization.

3-Dibenzylamino-1-bromopropane (CAS: 98346-35-1) emerges as a premier bifunctional building block to solve this exact synthetic bottleneck[1]. By masking the terminal amine with two robust benzyl groups, this reagent allows for highly selective

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of the reagent and its precursors is critical for designing purification workflows (such as fractional distillation under high vacuum).

Table 1: Physicochemical Properties of the Alkylating Agent

| Property | Value |

|---|---|

| IUPAC Name | N,N-dibenzyl-3-bromopropan-1-amine |

| CAS Registry Number | 98346-35-1[2] |

| Molecular Formula | C₁₇H₂₀BrN[1] |

| Molecular Weight | 318.25 g/mol [2] |

| Product Category | Organic Building Blocks / Bromides / Amines[1] |

| Precursor CAS | 3161-51-1 (3-Dibenzylamino-1-propanol)[3] |

Table 2: Comparative Reaction Conditions & Yields Data summarized from historical synthetic benchmarks for the preparation of the reagent[4].

| Compound | Synthetic Step | Yield (%) | Boiling Point (°C) | Pressure (mm Hg) |

|---|---|---|---|---|

| 3-Dibenzylamino-1-propanol | N-Benzylation | 61% | 140–143 | 0.015 |

| 3-Dibenzylamino-1-bromopropane | Bromination | 58% | 144–148 | 0.025 |

Mechanistic Utility: The Causality of Dibenzyl Protection

As an Application Scientist, one must ask: Why choose dibenzyl protection over common alternatives like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl)? The decision is rooted in orthogonal stability .

-

Acid/Base Resilience: Boc groups are acid-labile, while Fmoc groups are base-labile. Alkylating a secondary amine or phenol typically requires strong bases (e.g., NaH, K₂CO₃) and elevated temperatures, which would strip an Fmoc group. Conversely, downstream processing might require acidic conditions that would cleave a Boc group. Dibenzyl amines are exceptionally robust, withstanding strong acids, strong bases, and powerful nucleophiles.

-

Chemoselective Deprotection: Dibenzyl groups are exclusively removed via palladium-catalyzed hydrogenolysis. This provides a perfectly orthogonal deprotection strategy that leaves amides, esters, and aliphatic ethers intact[4].

-

Leaving Group Kinetics: The bromide leaving group offers superior reaction kinetics compared to its chloride counterpart. The weaker C–Br bond and higher polarizability of the bromide ion lower the activation energy of the

transition state, facilitating lower reaction temperatures and minimizing unwanted

Experimental Protocols & Self-Validating Workflows

The following methodologies detail the end-to-end lifecycle of utilizing 3-dibenzylamino-1-bromopropane, engineered with built-in validation checks to ensure trustworthiness at every step.

Protocol A: Synthesis of 3-Dibenzylamino-1-bromopropane

Historically, the synthesis begins with the widely available 3-amino-1-propanol.

-

N-Benzylation: React 3-amino-1-propanol with benzyl chloride (2.0 eq) in the presence of sodium hydroxide and water to yield 3-dibenzylamino-1-propanol[3].

-

Bromination: Treat the intermediate (e.g., 63 mmol) with 47% hydrobromic acid (58 mL). The mixture converts into a hydrobromide salt, appearing as a thick brown syrup[4].

-

Neutralization & Extraction: Immediately treat the syrup with a saturated potassium carbonate solution to liberate the free amine, followed by extraction with diethyl ether[4]. Causality: Potassium carbonate is specifically chosen because it is a mild base that effectively deprotonates the amine salt without causing premature hydrolysis of the newly formed alkyl bromide.

-

Purification: Perform fractional distillation over a Vigreux column to yield the pure product as a lightly yellow oil[4].

-

Self-Validation Check: Perform GC-MS or ¹H-NMR. Success is confirmed by the downfield shift of the CH₂ protons adjacent to the newly formed bromide (typically shifting from ~3.6 ppm in the alcohol to ~3.4 ppm in the bromide) and the presence of the M/M+2 isotopic signature characteristic of bromine.

Protocol B: N-Alkylation of a Pharmacophore

-

Activation: Dissolve the target nucleophile (e.g., a secondary amine scaffold) in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of anhydrous K₂CO₃. Causality: DMF is selected because its high dielectric constant and aprotic nature stabilize the transition state of the

reaction while leaving the nucleophile unsolvated and highly reactive. -

Alkylation: Add 1.2 eq of 3-dibenzylamino-1-bromopropane dropwise at 0°C to control the initial exotherm.

-

Heating: Elevate the temperature to 60–80°C and stir for 12–24 hours.

-

Workup: Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to completely partition the DMF into the aqueous phase.

-

Self-Validation Check: TLC analysis should show the complete disappearance of the starting nucleophile. LC-MS must confirm the mass of the alkylated, dibenzyl-protected product.

Protocol C: Global Deprotection via Hydrogenolysis

-

Setup: Dissolve the purified alkylated intermediate in absolute ethanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

-

Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas. Stir vigorously at room temperature until hydrogen uptake ceases (typically 3–10 hours)[4]. Causality: Pd/C selectively coordinates the benzylic aromatic rings, facilitating the oxidative addition of palladium into the benzylic C–N bond, followed by reductive elimination with hydrogen.

-

Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst, washing the pad thoroughly with ethanol[4].

-

Self-Validation Check: Spot the product on a TLC plate and stain with Ninhydrin. An intensely purple/blue spot confirms the successful unmasking of the primary amine. LC-MS will show a mass shift of -180 Da (loss of two benzyl groups).

Visualizing the Synthetic Logic

Figure 1: Synthetic workflow from 3-amino-1-propanol to the target primary amine.

Figure 2: SN2 mechanistic logic for the alkylation of a generic pharmacophore.

References

- Syntheses of Aminoacetals | Croatica Chemica Acta 35 (1963). Detailed historical synthesis and fractional distillation of 3-Dibenzylamino-1-bromopropane.

- N,N-dibenzyl-3-bromopropan-1-amine | Key Organics. Physicochemical properties and molecular weight verification.

- 98346-35-1 | N,N-Dibenzyl-3-bromopropan-1-amine | BLDpharm. Reagent categorization and structural data.

- 3161-51-1 | 3-(Dibenzylamino)propan-1-ol | Ambeed. Precursor synthesis and characterization data.

Sources

Methodological & Application

Introduction: Unveiling the Synthetic Potential of 3-Dibenzylamino-1-bromopropane

An In-Depth Guide to the Application of 3-Dibenzylamino-1-bromopropane as a Versatile Alkylating Agent in Organic Synthesis

In the landscape of modern organic synthesis and drug discovery, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular design.[1][2] 3-Dibenzylamino-1-bromopropane emerges as a highly valuable reagent for this purpose, serving as a robust electrophile for installing a protected three-carbon amino-propyl moiety onto a variety of nucleophiles. Its utility is twofold: it not only facilitates the formation of new carbon-heteroatom or carbon-carbon bonds but also carries a latent primary amine functionality, masked by two benzyl groups.

The dibenzylamino group is a widely used protecting group for amines due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild protocols, most notably catalytic hydrogenation.[3] This dual-functionality makes 3-Dibenzylamino-1-bromopropane a powerful tool for medicinal chemists and synthetic researchers aiming to introduce a flexible aminopropyl linker—a common structural motif in pharmacologically active compounds.

This guide provides a comprehensive overview of the applications of 3-Dibenzylamino-1-bromopropane, detailing its use in N-, O-, and C-alkylation reactions. We will explore the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and discuss the critical subsequent step of deprotection to unmask the primary amine.

Core Synthetic Applications: A Mechanistic Perspective

The reactivity of 3-Dibenzylamino-1-bromopropane is dominated by the electrophilic character of the carbon atom bonded to the bromine. As a primary alkyl halide, it readily participates in bimolecular nucleophilic substitution (SN2) reactions.[4] The choice of nucleophile, base, and solvent system allows for precise control over the formation of new chemical bonds.

N-Alkylation: Forging C-N Bonds

The most prevalent application of this reagent is the alkylation of nitrogen nucleophiles. This reaction is fundamental for the synthesis of complex amines, amides, and nitrogen-containing heterocycles.[5]

-

Substrate Scope: Primary and secondary amines, anilines, imides, and the nitrogen atoms within heterocyclic systems are all viable substrates.

-

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential. Its role is to deprotonate the amine substrate, increasing its nucleophilicity without competing in the alkylation reaction.[6][7]

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base (e.g., K⁺) while leaving the anionic nucleophile relatively free, thereby accelerating the SN2 reaction rate.[8]

-

Temperature: Moderate heating (60-80 °C) is often employed to overcome the activation energy of the reaction, ensuring a reasonable reaction time without promoting side reactions.[9]

-

O-Alkylation: Constructing Ether Linkages

The synthesis of ethers via the alkylation of alcohols and phenols (a variation of the Williamson ether synthesis) is another key application.[10]

-

Substrate Scope: Phenols are particularly good substrates due to the increased acidity of the hydroxyl proton, which allows for easy deprotonation to form a potent phenoxide nucleophile. Aliphatic alcohols can also be used, though they may require stronger bases.

-

Causality Behind Experimental Choices:

-

Base: For phenols, a mild base like K₂CO₃ is typically sufficient. For less acidic aliphatic alcohols, a stronger base such as sodium hydride (NaH) may be necessary to generate the corresponding alkoxide.

-

Solvent: Solvents like acetone or DMF are effective. Acetone is particularly useful when using K₂CO₃, as it facilitates the reaction while being easy to remove during work-up.[11]

-

C-Alkylation: Building the Carbon Skeleton

While less common, 3-Dibenzylamino-1-bromopropane can be used to alkylate carbon-based nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds or nitronate anions.[12][13] This allows for the direct incorporation of the protected aminopropyl chain into a carbon framework.

-

Substrate Scope: Active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate) and nitroalkanes are primary candidates.

-

Causality Behind Experimental Choices:

-

Base: The choice of base is critical for generating the carbanion selectively. For 1,3-dicarbonyls, sodium ethoxide (NaOEt) in ethanol is a classic choice. For nitroalkanes, a non-nucleophilic strong base like sodium tert-butoxide may be employed.[12]

-

Regioselectivity: A significant challenge in the alkylation of 1,3-dicarbonyls is controlling C- vs. O-alkylation. Using polar aprotic solvents and counter-ions that favor a "tighter" ion pair can promote C-alkylation.[13]

-

The Strategic Importance of the Dibenzylamino Group

The true synthetic power of this reagent is realized in a two-step sequence: alkylation followed by debenzylation. The N,N-dibenzyl group serves as a reliable protecting group for a primary amine.

Deprotection via Catalytic Hydrogenation

The most common and efficient method for cleaving the N-benzyl bonds is catalytic transfer hydrogenation or hydrogenation with H₂ gas.[3][14][15]

-

Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice.

-

Hydrogen Source: This can be molecular hydrogen (H₂) gas, typically from a balloon or a high-pressure apparatus, or a hydrogen transfer reagent like ammonium formate (HCOONH₄).[14][15] The use of ammonium formate is often preferred for its operational simplicity and safety.

-